molecular formula C7H7Cl2N3 B2623822 4,6-dichloro-N-cyclopropylpyrimidin-2-amine CAS No. 270929-29-8

4,6-dichloro-N-cyclopropylpyrimidin-2-amine

Cat. No.: B2623822
CAS No.: 270929-29-8
M. Wt: 204.05
InChI Key: PSQRJHBCMKZLQW-UHFFFAOYSA-N
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Description

4,6-dichloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H7Cl2N3. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a cyclopropyl group attached to the nitrogen at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the cyclopropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex molecules with potential biological and industrial applications .

Properties

IUPAC Name

4,6-dichloro-N-cyclopropylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-3-6(9)12-7(11-5)10-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQRJHBCMKZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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